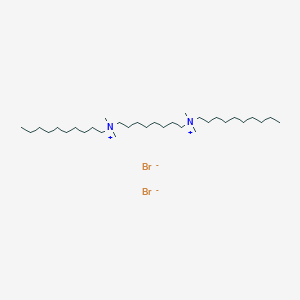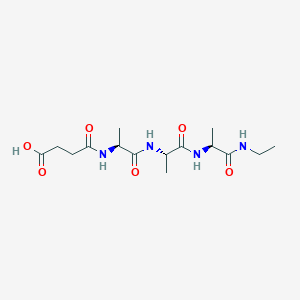
N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide is a complex organic compound belonging to the class of n-acyl-alpha amino acids These compounds are characterized by an alpha amino acid bearing an acyl group at its terminal nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide typically involves the acylation of L-alanine derivatives. The process begins with the protection of the amino group of L-alanine, followed by the introduction of the 3-carboxypropanoyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the acylation process. The final step involves the deprotection of the amino group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of enzymatic reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Carboxypropanoyl)-L-norvaline: This compound shares a similar structure but differs in the amino acid component.
N-(3-Carboxypropanoyl)-L-phenylalanine: Another similar compound with a phenylalanine residue instead of alanine.
Uniqueness
N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide is unique due to its specific combination of functional groups and amino acid residues. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
83808-34-8 |
|---|---|
Fórmula molecular |
C15H26N4O6 |
Peso molecular |
358.39 g/mol |
Nombre IUPAC |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-(ethylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H26N4O6/c1-5-16-13(23)8(2)18-15(25)10(4)19-14(24)9(3)17-11(20)6-7-12(21)22/h8-10H,5-7H2,1-4H3,(H,16,23)(H,17,20)(H,18,25)(H,19,24)(H,21,22)/t8-,9-,10-/m0/s1 |
Clave InChI |
PLKODYLJZGCPPY-GUBZILKMSA-N |
SMILES isomérico |
CCNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O |
SMILES canónico |
CCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



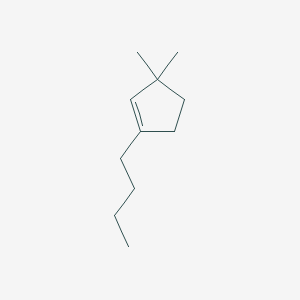
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)
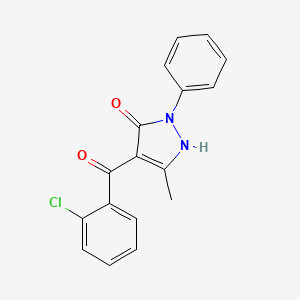
![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)
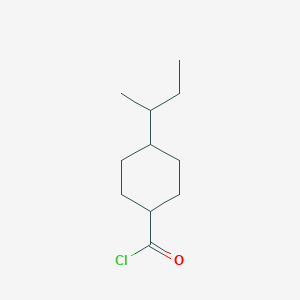
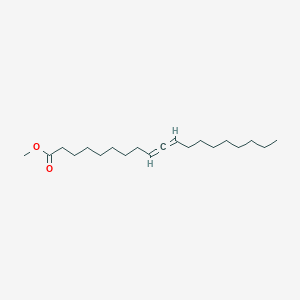
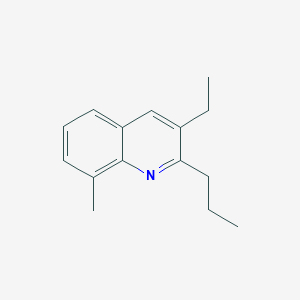
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
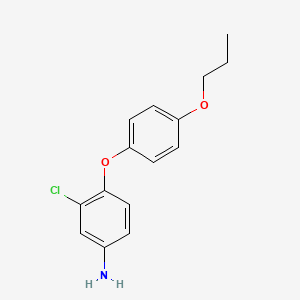
![N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14410317.png)

![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
